DAR-4M

Description

The exact mass of the compound Diaminorhodamine-4M is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DAR-4M suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DAR-4M including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

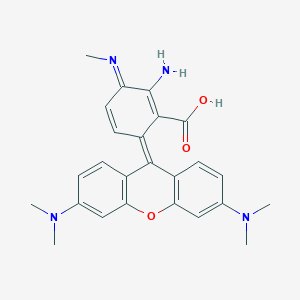

IUPAC Name |

2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-27-19-11-10-18(23(24(19)26)25(30)31)22-16-8-6-14(28(2)3)12-20(16)32-21-13-15(29(4)5)7-9-17(21)22/h6-13H,26H2,1-5H3,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHXCXYNFKCWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to DAR-4M: A Fluorescent Probe for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminorhodamine-4M (DAR-4M) is a fluorescent probe utilized for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical applications in experimental biology. Detailed experimental protocols, quantitative data, and a critical discussion of the probe's specificity are presented to assist researchers in its effective implementation.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The transient nature and low physiological concentrations of NO necessitate sensitive and specific detection methods. Fluorescent probes have emerged as invaluable tools for the real-time imaging of NO in living cells and tissues. DAR-4M is a rhodamine-based probe that offers several advantages over earlier fluorescein-based dyes, such as DAF-2, including greater photostability, a broader effective pH range, and fluorescence in the orange spectrum, which can minimize interference from cellular autofluorescence.[1][2]

Chemical and Physical Properties

DAR-4M, with the full chemical name 9-[3-amino-2-carboxy-4-(methylamino)phenyl]-3,6-bis(dimethylamino)-xanthylium, is a cell-impermeable molecule. For intracellular applications, it is available as an acetoxymethyl (AM) ester, DAR-4M AM, which is cell-permeable.[3] Once inside the cell, intracellular esterases cleave the AM group, trapping the active DAR-4M probe.[3]

Table 1: Physicochemical Properties of DAR-4M

| Property | Value | Reference(s) |

| Full Name | Diaminorhodamine-4M | [4] |

| Synonyms | DAF-4M | [4] |

| Molecular Formula | C₂₅H₂₆N₄O₃ | [4] |

| Molecular Weight | 430.50 g/mol | [4] |

| Form | Solution (typically in DMSO) | [4] |

| Solubility | Soluble in DMSO | [4] |

| Cell Permeability | No (DAR-4M AM is cell-permeable) | [1][3] |

Mechanism of Action

DAR-4M itself is weakly fluorescent.[1] Its detection of nitric oxide is based on an irreversible chemical reaction. In the presence of oxygen, nitric oxide (NO) undergoes auto-oxidation to form dinitrogen trioxide (N₂O₃).[5] DAR-4M reacts with this intermediate to form a highly fluorescent triazole derivative, DAR-4M T.[4] This reaction results in a significant increase in fluorescence quantum efficiency, reported to be approximately 840-fold.[4]

Spectral Properties and Performance

The rhodamine scaffold of DAR-4M provides it with favorable spectral properties for biological imaging.

Table 2: Spectral and Performance Characteristics of DAR-4M

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~560 nm | [1] |

| Emission Maximum (λem) | ~575 nm | [1] |

| Appearance | Orange Fluorescence | [1] |

| Quantum Yield (Φ) of DAR-4M T | 0.42 | [1] |

| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [1] |

| Detection Limit | ~10 nM | [4] |

| Effective pH Range | 4-12 | [1] |

Comparative Data

DAR-4M offers distinct advantages over the more traditional fluorescein-based NO probes.

Table 3: Comparison of DAR-4M with Other NO Fluorescent Probes

| Feature | DAR-4M | DAF-2 | DAF-FM |

| Fluorophore | Rhodamine | Fluorescein | Fluorescein |

| Excitation Max (nm) | ~560 | ~495 | ~495 |

| Emission Max (nm) | ~575 | ~515 | ~515 |

| Effective pH Range | 4-12 | >7 | >5.5 |

| Photostability | Higher | Lower | Moderate |

| Autofluorescence Overlap | Lower | Higher | Higher |

Experimental Protocols

The following are generalized protocols for the use of DAR-4M and its AM ester. Optimization is recommended for specific cell types and experimental conditions.

Detection of Extracellular Nitric Oxide

This protocol is suitable for measuring NO released into the extracellular medium.

-

Reagent Preparation : Prepare a 5-10 µM working solution of DAR-4M in a neutral buffer (e.g., PBS, pH 7.4).[1]

-

Sample Incubation : Add the DAR-4M working solution to the cell culture medium or experimental buffer.

-

Stimulation : If applicable, add the experimental stimulus to induce NO production.

-

Measurement : Measure the fluorescence intensity using a fluorometer, plate reader, or fluorescence microscope with excitation and emission wavelengths appropriate for DAR-4M (Ex/Em: ~560 nm/~575 nm).

Detection of Intracellular Nitric Oxide using DAR-4M AM

This protocol is for the detection of NO produced within cells.

-

Cell Preparation : Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dish, 96-well plate).

-

Loading Solution Preparation : Prepare a 5-10 µM working solution of DAR-4M AM in a serum-free medium or appropriate buffer.[3]

-

Cell Loading : Remove the culture medium and wash the cells with the buffer. Add the DAR-4M AM loading solution and incubate for 30-60 minutes at 37°C.[6]

-

Wash : Remove the loading solution and wash the cells twice with the buffer to remove any extracellular probe.

-

Incubation : Add fresh buffer or medium to the cells and incubate for an additional 10-20 minutes to allow for complete de-esterification of the probe.[3]

-

Stimulation and Imaging : Add the experimental stimulus and acquire fluorescence images using a microscope equipped with appropriate filters (e.g., Cy3 filter set).[7]

Specificity and Considerations

While DAR-4M is a powerful tool, it is crucial to understand its limitations. Research has shown that DAR-4M is not entirely specific for nitric oxide.[8] The fluorescent yield of DAR-4M can be potentiated by the presence of other reactive nitrogen species, such as peroxynitrite (ONOO⁻), in the presence of NO donors.[8][9] However, in the absence of NO, other reactive oxygen or nitrogen species like superoxide, hydrogen peroxide, and peroxynitrite alone do not cause a significant increase in fluorescence.[8]

Therefore, it is more accurate to consider DAR-4M as a probe for reactive nitrogen species, rather than exclusively for NO.[8][9] This makes quantitative comparisons between different samples challenging, as the fluorescent yield can be influenced by the local oxidative environment.[8] For these reasons, DAR-4M is best suited for the qualitative assessment of RNS production.

Conclusion

DAR-4M and its cell-permeable counterpart, DAR-4M AM, are valuable fluorescent probes for the detection of nitric oxide and reactive nitrogen species. Their favorable spectral properties, photostability, and wide pH range make them a superior choice over older fluorescein-based probes in many experimental contexts. However, researchers must be mindful of the probe's reactivity with various RNS and design experiments with appropriate controls to ensure accurate interpretation of the results. This guide provides the foundational knowledge for the effective application of DAR-4M in elucidating the complex roles of nitric oxide signaling in biological systems.

References

- 1. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 2. DAR-4M (diaminorhodamine-4M) 一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]

- 3. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of intracellular nitric oxide (NO) production in shrimp haemocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. goryochemical.com [goryochemical.com]

- 8. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]

DAR-4M: A Technical Guide to its Mechanism of Action for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanism of action of Diaminorhodamine-4M (DAR-4M) as a fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). It provides a comprehensive overview of its chemical reaction, specificity, quantitative properties, and detailed protocols for its application in cellular imaging.

Core Mechanism of Action

DAR-4M is a rhodamine-based fluorescent probe designed for the detection of nitric oxide. However, its mechanism is not a direct reaction with NO. Instead, DAR-4M reacts with dinitrogen trioxide (N₂O₃), a nitrosating agent formed from the auto-oxidation of nitric oxide in the presence of oxygen. This reaction transforms the virtually non-fluorescent DAR-4M into a highly fluorescent triazole derivative, DAR-4M T, resulting in a significant increase in fluorescence intensity.[1] This multi-step process is a key aspect of its function and has implications for its specificity.

The cell-permeable version, DAR-4M AM, contains acetoxymethyl (AM) esters. These ester groups are cleaved by intracellular esterases, trapping the active DAR-4M probe inside the cell, thus enabling the detection of intracellular NO production.[2][3]

Signaling Pathway Diagram

Quantitative Data

The fluorescence properties of DAR-4M and its reaction product, DAR-4M T, are summarized in the table below. The substantial increase in the fluorescence quantum yield upon reaction with N₂O₃ is the basis for its utility as a fluorescent probe.

| Parameter | DAR-4M (Pre-reaction) | DAR-4M T (Post-reaction) | Reference |

| Excitation Maximum (λex) | ~560 nm | ~560 nm | [1][2] |

| Emission Maximum (λem) | ~575 nm | ~575 nm | [1][2] |

| Molar Extinction Coefficient (ε) | Not reported | 76,000 M⁻¹cm⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φ) | Very low | 0.42 | [1][2] |

| Fluorescence Enhancement | - | ~840-fold increase in quantum efficiency | |

| Detection Limit | - | ~10 nM | |

| Optimal pH Range | - | 4-12 | [1][2] |

Specificity and Potential Interferences

While widely used for NO detection, it is crucial to understand that DAR-4M is not strictly specific for nitric oxide. Its reactivity with N₂O₃ means it functions as an indicator of reactive nitrogen species (RNS).[4][5] The fluorescence yield of DAR-4M can be potentiated by the presence of other oxidants, such as peroxynitrite, which can influence the formation of the reactive nitrosating species.[4][5] However, in the absence of NO, other reactive oxygen species like superoxide (B77818) and hydrogen peroxide do not significantly increase DAR-4M fluorescence.[4]

Furthermore, studies have indicated that DAR-4M may also react with dehydroascorbic acid (DHA), which can be a potential source of interference in biological systems. Therefore, appropriate controls are essential for the correct interpretation of experimental results.

Experimental Protocols

This section provides a detailed methodology for the use of DAR-4M AM for the detection of intracellular nitric oxide.

Reagent Preparation

Stock Solution (5 mM):

-

Bring the vial of DAR-4M AM and anhydrous dimethyl sulfoxide (B87167) (DMSO) to room temperature.

-

Dissolve 1 mg of DAR-4M AM in 320 µL of DMSO to prepare a 5 mM stock solution.[6]

-

Vortex thoroughly until the solution is fully dissolved.

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light and moisture.

Working Solution (5-10 µM):

-

On the day of the experiment, dilute the 5 mM stock solution to a final working concentration of 5-10 µM in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS, or serum-free medium).[1][2]

-

It is recommended to prepare the working solution immediately before use.

Cellular Staining and Imaging

Experimental Workflow Diagram

Protocol:

-

Cell Preparation: Culture cells on a suitable imaging plate or coverslip to the desired confluency.

-

Washing: Gently wash the cells twice with a pre-warmed, serum-free physiological buffer (e.g., HBSS) to remove any residual serum, as esterases in serum can cleave the AM ester prematurely.

-

Loading: Incubate the cells with the 5-10 µM DAR-4M AM working solution. The optimal incubation time can vary between cell types but is typically between 30 to 60 minutes at 37°C.[3]

-

Washing: After incubation, wash the cells twice with the same buffer to remove any excess, non-internalized probe.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to ensure complete de-esterification of the AM groups by intracellular esterases.[2]

-

NO Stimulation: Induce nitric oxide production in the cells using the desired stimulus (e.g., an agonist like bradykinin (B550075) for endothelial cells). Include appropriate controls.

-

Imaging: Acquire fluorescence images using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm).

-

Data Analysis: Quantify the changes in fluorescence intensity in the experimental groups compared to the control groups.

Essential Controls

To ensure the validity of the experimental results, the following controls are highly recommended:

-

Positive Control: Treat cells with a known NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine - SNAP, or sodium nitroprusside - SNP) to confirm that the probe is responsive in the experimental system.

-

Negative Control (NO Scavenger): Co-incubate cells with an NO scavenger, such as carboxy-PTIO (cPTIO), to demonstrate that the observed fluorescence increase is dependent on NO.

-

Negative Control (NOS Inhibitor): Pre-treat cells with a nitric oxide synthase (NOS) inhibitor, such as L-NAME, to confirm that the fluorescence signal is a result of enzymatic NO production.

-

Autofluorescence Control: Image unstained cells under the same imaging conditions to assess the level of background autofluorescence.

By understanding the underlying mechanism and potential limitations of DAR-4M, and by employing rigorous experimental design with appropriate controls, researchers can effectively utilize this probe for the qualitative and semi-quantitative assessment of nitric oxide and reactive nitrogen species in a variety of biological contexts.

References

- 1. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 2. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) 細胞内での一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]

- 4. researchgate.net [researchgate.net]

- 5. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cedarlanelabs.com [cedarlanelabs.com]

The Principle of DAR-4M Fluorescence for Nitric Oxide Detection: An In-depth Technical Guide

This guide provides a comprehensive overview of the core principles and applications of Diaminorhodamine-4M (DAR-4M) as a fluorescent probe for the detection of nitric oxide (NO) and related reactive nitrogen species (RNS). Tailored for researchers, scientists, and professionals in drug development, this document details the underlying chemical reactions, experimental protocols, and quantitative data associated with DAR-4M, facilitating its effective use in laboratory settings.

Core Principle of Detection

DAR-4M is a highly sensitive fluorescent probe designed for the detection of nitric oxide. In its native state, DAR-4M is essentially non-fluorescent. However, upon reaction with nitric oxide, it undergoes a chemical transformation to yield a highly fluorescent product, DAR-4M T (a triazole derivative).[1] This reaction forms the basis of its utility as an NO indicator.

The detection mechanism is not a direct reaction with nitric oxide itself but rather with dinitrogen trioxide (N₂O₃), which is an auto-oxidation product of NO in the presence of oxygen.[2] Under physiological conditions, the formation of N₂O₃ is dependent on the presence of NO, making DAR-4M a specific indicator for NO generation.[1][3] This multi-step process can be summarized as the reaction of the vicinal diamine on the rhodamine chromophore with a nitrosating species derived from NO. The resulting triazole product exhibits a significant increase in fluorescence quantum yield, reported to be approximately 840-fold greater than that of DAR-4M itself.[4][5][6][7]

One of the key advantages of DAR-4M over earlier fluorescein-based probes, such as DAF-2, is its rhodamine-based structure. This affords it greater photostability, reduced pH sensitivity (remaining fluorescent over a wide pH range of 4-12), and excitation and emission spectra at longer wavelengths, which helps to minimize interference from cellular autofluorescence.[1][3][5]

For intracellular applications, the cell-permeable acetoxymethyl (AM) ester form, DAR-4M AM, is utilized. This lipophilic derivative readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeable DAR-4M within the cytoplasm, where it can react with locally produced NO.[3]

Specificity and Limitations

While DAR-4M is a powerful tool for detecting NO production, it is crucial to understand its specificity. Research indicates that DAR-4M is more accurately described as a detector of reactive nitrogen species (RNS) rather than being strictly specific to NO.[2][8][9] The presence of other oxidants, such as peroxynitrite, can potentiate the reaction of DAR-4M with low levels of NO donors, potentially affecting the quantitative accuracy of measurements.[2][8] However, in the absence of NO, other reactive oxygen species like superoxide, hydrogen peroxide, and peroxynitrite alone do not generate a fluorescent signal with DAR-4M.[2][8] Therefore, the presence of a fluorescent signal is a reliable indicator of NO generation.

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the signaling pathway and chemical reaction that leads to fluorescence upon nitric oxide detection by DAR-4M.

Quantitative Data

The following table summarizes the key quantitative parameters of DAR-4M and its fluorescent product, DAR-4M T.

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | ~560 nm | [1][3] |

| Emission Wavelength (λem) | ~575 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.42 (for DAR-4M T) | [3] |

| Detection Limit | ~7-10 nM | [4][5][6] |

| Optimal pH Range | 4 - 12 | [1][3] |

| Fold Increase in Fluorescence | ~840-fold | [4][5][6][7] |

Experimental Protocols

The following sections provide detailed methodologies for the use of DAR-4M in both in vitro and cellular assays.

In Vitro Nitric Oxide Detection (Fluorometry)

This protocol is suitable for measuring NO in cell-free aqueous solutions using a fluorometer or a fluorescence plate reader.

Materials:

-

DAR-4M

-

High-quality anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable neutral aqueous buffer

-

Nitric oxide donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine - SNAP) or a saturated NO solution for generating a standard curve

-

96-well black microplates

-

Fluorometer or fluorescence plate reader

Procedure:

-

Preparation of DAR-4M Stock Solution: Dissolve DAR-4M in high-quality anhydrous DMSO to prepare a stock solution (e.g., 5 mM).[1] Store the stock solution at -20°C, protected from light and moisture.

-

Preparation of Working Solution: On the day of the experiment, dilute the DAR-4M stock solution in a neutral aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration. The optimal concentration is typically between 5-10 µM.[1][3]

-

Sample Preparation: Prepare your samples containing the source of NO (e.g., cell lysate, purified enzyme reaction) in the wells of a 96-well black microplate.

-

Initiation of the Reaction: Add the DAR-4M working solution to each well to achieve the final desired concentration.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light. The optimal incubation time may need to be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or plate reader with excitation set to ~560 nm and emission set to ~575 nm.

-

Data Analysis: Quantify the amount of NO in your samples by comparing the fluorescence intensity to a standard curve generated with a known NO donor.

Intracellular Nitric Oxide Detection (Fluorescence Microscopy)

This protocol describes the use of the cell-permeable DAR-4M AM for imaging NO production in live cells.

Materials:

-

DAR-4M AM

-

High-quality anhydrous DMSO

-

Cell culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Cultured cells on glass-bottom dishes or coverslips

-

Fluorescence microscope equipped with appropriate filters (e.g., TRITC or Texas Red filter set)

-

Positive control (e.g., cells stimulated with an NO-inducing agent like lipopolysaccharide - LPS or a calcium ionophore)

-

Negative control (e.g., cells treated with an NO synthase inhibitor like L-NAME)

Procedure:

-

Preparation of DAR-4M AM Stock Solution: Dissolve DAR-4M AM in high-quality anhydrous DMSO to create a stock solution (e.g., 5 mM). Store at -20°C, protected from light.

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Loading of Cells with DAR-4M AM:

-

Remove the culture medium and wash the cells once with warm physiological buffer (e.g., HBSS).

-

Prepare the DAR-4M AM loading solution by diluting the stock solution in the buffer to a final concentration of 5-10 µM.[3]

-

Incubate the cells with the loading solution for 20-60 minutes at 37°C in a CO₂ incubator.[1]

-

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells twice with the warm buffer to remove any excess probe.

-

Add fresh warm buffer or culture medium and incubate for an additional 15-30 minutes to allow for the complete de-esterification of the intracellular DAR-4M AM to DAR-4M.

-

-

Stimulation and Imaging:

-

If applicable, treat the cells with your experimental compounds (agonists or antagonists). Include positive and negative controls.

-

Mount the dish or coverslip on the stage of the fluorescence microscope.

-

Acquire images using an appropriate filter set (excitation ~560 nm, emission ~575 nm).

-

-

Image Analysis: Analyze the fluorescence intensity of the images to determine the relative levels of intracellular NO production.

Experimental Workflow

The following diagram outlines the general experimental workflow for both in vitro and intracellular nitric oxide detection using DAR-4M probes.

References

- 1. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Nanomolar Nitric Oxide Concentrations in Living Cells Measured by Means of Fluorescence Correlation Spectroscopy [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sfrbm.org [sfrbm.org]

- 6. biotium.com [biotium.com]

- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.co.jp [abcam.co.jp]

An In-depth Technical Guide to the Chemical Properties and Structure of DAR-4M

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and application of Diaminorhodamine-4M (DAR-4M), a fluorescent probe for the detection of nitric oxide (NO). The information presented herein is intended to support researchers and professionals in the fields of biology, chemistry, and pharmacology in the effective use of this tool.

Core Chemical and Physical Properties

DAR-4M is a rhodamine-based, photostable fluorescent probe.[1] Its core utility lies in its ability to detect nitric oxide, a critical signaling molecule in numerous physiological and pathological processes. The fundamental chemical and physical characteristics of DAR-4M are summarized in the tables below.

Chemical Identity and Structure

| Property | Value | Reference |

| Systematic Name | 9-[3-amino-2-carboxy-4-(methylamino)phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt | [1] |

| Synonyms | DAF-4M, Diaminorhodamine-4M | [1] |

| Chemical Formula | C₂₅H₂₆N₄O₃ | [1] |

| Molecular Weight | 430.5 g/mol | [1] |

| CAS Number | 339527-79-6 | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Solubility | Soluble in DMSO | [1] |

| Form | Provided as a 5 mmol/L solution in DMSO | [2] |

| Stability | ≥ 4 years (when stored properly) | [3] |

| Storage | Store at -20°C, aliquot after initial thaw to avoid repeated freeze-thaw cycles. | [4] |

Spectroscopic Properties

The fluorescence of DAR-4M is significantly enhanced upon reaction with nitric oxide. The resulting product, DAR-4M T, exhibits distinct spectral characteristics.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~560 nm | [2] |

| Emission Maximum (λem) | ~575 nm | [2] |

| Molar Extinction Coefficient (ε) of DAR-4M T | 76,000 M⁻¹cm⁻¹ | [2][5] |

| Fluorescence Quantum Yield (Φ) of DAR-4M T | 0.42 | [2][5] |

Chemical Structure and Synthesis

The chemical structure of DAR-4M is based on the rhodamine chromophore.

The synthesis of diaminorhodamines like DAR-4M generally involves the condensation of a phthalic anhydride (B1165640) derivative with an N,N-disubstituted-3-aminophenol.

Mechanism of Nitric Oxide Detection

DAR-4M itself is weakly fluorescent.[3] Upon reaction with an intermediate generated from nitric oxide and oxygen, it is converted to a highly fluorescent triazole derivative, DAR-4M T.[3] This reaction is essentially irreversible.[2] The fluorescence intensity of DAR-4M T is directly proportional to the concentration of nitric oxide, allowing for its quantification.[1] It is important to note that while DAR-4M is selective for nitric oxide, its fluorescent yield can be enhanced in the presence of other reactive nitrogen species (RNS).[1] However, it does not react with non-NO RNS alone.[1]

Experimental Protocols

The following are generalized protocols for the use of DAR-4M and its cell-permeable analog, DAR-4M AM. Optimal conditions may vary depending on the specific experimental system and should be determined empirically.

Preparation of Stock and Working Solutions

-

Stock Solution: DAR-4M is typically supplied as a 5 mmol/L solution in DMSO.[2]

-

Working Solution: Dilute the stock solution to a final concentration of 5-10 µM in a neutral aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).[1][2]

Extracellular Nitric Oxide Detection

This protocol is suitable for measuring NO in the extracellular environment.

References

- 1. DAR-4M - Calbiochem | 251760 [merckmillipore.com]

- 2. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

Spectral Properties of DAR-4M: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of Diaminorhodamine-4M (DAR-4M), a fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This document details the excitation and emission characteristics, experimental protocols, and the underlying signaling pathways.

Core Spectral and Physicochemical Properties

DAR-4M is a rhodamine-based, photo-stable fluorescent indicator designed for the detection of nitric oxide.[1][2][3] Its fluorescence intensity increases significantly upon reaction with NO in the presence of oxygen.[4] A key advantage of DAR-4M over other probes like DAF-2 is that its fluorescence intensity is not dependent on pH, showing stability across a wide pH range of 4-12.[5][6][7]

The acetoxymethyl ester form, DAR-4M AM, is cell-permeable and becomes hydrolyzed by intracellular esterases to the cell-impermeable DAR-4M, allowing for the measurement of intracellular NO.[5]

| Property | Value | Source |

| Excitation Maximum (λex) | ~560 nm | [5][6] |

| Emission Maximum (λem) | ~575 nm | [5][6] |

| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [5][6] |

| Quantum Yield (Φ) | 0.42 | [5][6] |

| Detection Limit | ~10 nM | [4] |

| pH Range | 4-12 | [5][6] |

| Cell Permeability (DAR-4M) | No | [2] |

| Cell Permeability (DAR-4M AM) | Yes |

Upon reaction with NO, DAR-4M is converted to its highly fluorescent triazole form, DAR-4M T, which exhibits a significant increase in fluorescence quantum efficiency (approximately 840-fold).[4] The absorption and emission maxima of DAR-4M T have been reported as 554 nm and 572 nm, respectively.[1] While DAR-4M is a valuable tool for the qualitative assessment of RNS production, it is important to note that it is not entirely specific for NO.[8] Its fluorescent yield can be enhanced in the presence of other oxidants, such as peroxynitrite, which can potentiate its reaction with low levels of NO donors.[8]

Signaling and Detection Pathway

The fundamental principle behind DAR-4M as a nitric oxide sensor lies in its chemical reaction with an oxidation product of NO to form a fluorescent triazole derivative. This reaction is irreversible.

Caption: Intracellular activation of DAR-4M AM for NO detection.

Experimental Protocols

The following are generalized methodologies for the use of DAR-4M and its acetoxymethyl ester in cellular and cell-free systems.

In Vitro (Cell-free) Protocol

This protocol is suitable for measuring NO in buffered solutions.

-

Reagent Preparation : Prepare a stock solution of DAR-4M in DMSO.[6] A typical concentration is 5 mM.[6]

-

Working Solution : Dilute the stock solution approximately 500-fold in a neutral aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).[4][6] The optimal final concentration is typically between 5-10 µM.[6]

-

Measurement : Add the NO source to the DAR-4M working solution.

-

Fluorometry : Measure the fluorescence intensity using an excitation wavelength of ~560 nm and an emission wavelength of ~575 nm.[5][6] A plate reader can also be used with slightly different wavelengths, for instance, excitation at 485 nm and emission at 538 nm, which may help in reducing background fluorescence.[6]

Caption: Workflow for in vitro NO detection using DAR-4M.

Intracellular NO Detection Protocol

This protocol is designed for imaging nitric oxide production within living cells.

-

Cell Culture : Plate cells at an appropriate density in a suitable culture vessel for microscopy.

-

Reagent Preparation : Prepare a stock solution of DAR-4M AM.

-

Cell Loading : Incubate the cells with 5-10 µM DAR-4M AM in a suitable buffer or medium for a specified period to allow for de-esterification.[5]

-

Washing : Wash the cells to remove excess probe.

-

Stimulation (Optional) : If studying stimulated NO production, add the stimulating agent at this stage.

-

Fluorescence Microscopy : Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine-based dyes (e.g., excitation ~560 nm, emission ~575 nm).[9]

-

Image Analysis : Quantify the fluorescence intensity in the cells or specific regions of interest.

Caption: Workflow for intracellular NO imaging with DAR-4M AM.

Important Considerations

-

Specificity : While DAR-4M is a powerful tool, it is crucial to remember that it can react with other reactive nitrogen species, and its fluorescence can be potentiated by other oxidants.[8] Therefore, results should be interpreted with caution, and appropriate controls should be included in experiments.

-

Cytotoxicity : At concentrations around 10 µM, clear cytotoxicity has not been observed.[5][6] However, if toxicity is suspected, lowering the concentration is recommended.[5][6]

-

Autofluorescence : One of the advantages of DAR-4M is its red-shifted emission, which can help to reduce interference from cellular autofluorescence that is more common in the green part of the spectrum.[6]

-

Combined Imaging : DAR-4M can be used in combination with other fluorescent probes, such as the green-fluorescent DAF-2, for simultaneous imaging of multiple species.[9] This approach, however, requires careful selection of excitation and emission filters to minimize spectral bleed-through.[9]

This guide provides a foundational understanding of the spectral properties and application of DAR-4M. For specific experimental designs, further optimization of probe concentration, incubation times, and imaging parameters may be necessary depending on the cell type and experimental conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. DAR-4M A rhodamine-based photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. [sigmaaldrich.com]

- 3. medkoo.com [medkoo.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 6. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 7. DAR-4M (diaminorhodamine-4M) 一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]

- 8. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]

Understanding DAR-4M: A Technical Guide to its Specificity for Reactive Nitrogen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminorhodamine-4M (DAR-4M) is a fluorescent probe widely utilized for the detection of reactive nitrogen species (RNS), which are critical signaling molecules in a myriad of physiological and pathological processes. While often referred to as a nitric oxide (NO) sensor, a nuanced understanding of its chemical reactivity is paramount for the accurate interpretation of experimental results. This technical guide provides an in-depth analysis of DAR-4M's specificity, reaction mechanisms, and practical application, with a focus on providing researchers with the detailed information necessary for rigorous scientific inquiry.

Core Principles of DAR-4M Detection

DAR-4M is a non-fluorescent molecule that, upon reaction with specific RNS, is converted into a highly fluorescent triazole product, DAR-4M T. This conversion forms the basis of its use as a fluorescent indicator. The cell-permeable acetoxymethyl ester form, DAR-4M AM, allows for the detection of intracellular RNS, as it is readily hydrolyzed by intracellular esterases to the membrane-impermeable DAR-4M.

Reaction with Reactive Nitrogen Species

The primary reactant with DAR-4M is not nitric oxide (NO) directly, but rather dinitrogen trioxide (N₂O₃), which is formed from the auto-oxidation of NO in the presence of oxygen.[1] This is a critical distinction, as it positions DAR-4M as a detector of RNS derived from NO, rather than NO itself. The reaction proceeds as follows:

-

NO Auto-oxidation: 2NO + O₂ → 2NO₂

-

N₂O₃ Formation: NO + NO₂ ⇌ N₂O₃

-

Reaction with DAR-4M: DAR-4M + N₂O₃ → DAR-4M T (fluorescent) + HNO₂

This reaction mechanism underscores that the fluorescence signal from DAR-4M is an indirect measure of NO production and is dependent on the local chemical environment that facilitates the formation of N₂O₃.

Data Presentation: Quantitative Properties of DAR-4M and Related Fluorophores

For effective experimental design and data interpretation, it is crucial to understand the quantitative photophysical properties of DAR-4M T in comparison to other commonly used fluorophores.

| Property | DAR-4M T | DAF-FM T | Rhodamine 6G | Fluorescein (B123965) |

| Excitation Max (nm) | ~560 | ~495 | ~528 | ~490 |

| Emission Max (nm) | ~575 | ~515 | ~551 | ~514 |

| Fluorescence Quantum Yield (Φf) | ~0.3 - 0.9 (estimated)¹ | ~0.18 | ~0.95 (in ethanol)[2] | ~0.93 (in 0.1 M NaOH)[2] |

| Photobleaching Quantum Yield (Φb) | Low (Rhodamine class) | Higher than Rhodamines | ~1 x 10⁻⁶ (in water)[3] | ~3 x 10⁻⁵ (in water) |

| Detection Limit for NO (nM) | ~7-10 | ~3 | N/A | N/A |

| Optimal pH Range | 4 - 12 | > 5.8 | Wide | > 6 |

¹The absolute fluorescence quantum yield of DAR-4M T has not been definitively reported. This value is an estimation based on the known quantum yields of other rhodamine derivatives, such as Rhodamine B (~0.31 in water) and Rhodamine 6G (~0.95 in ethanol).[2][4] It is established that DAR-4M T has a significantly higher fluorescence yield than its precursor and DAF-FM T.[5]

Specificity of DAR-4M

A critical aspect of any fluorescent probe is its specificity for the target analyte. While DAR-4M is a valuable tool, it is not without its limitations and cross-reactivities.

Reactive Nitrogen Species (RNS)

As previously detailed, DAR-4M reacts with N₂O₃, an oxidation product of NO. This makes it a sensitive indicator for fluxes of NO that lead to the formation of this reactive intermediate.

Reactive Oxygen Species (ROS)

Studies have shown that DAR-4M does not produce a fluorescent signal in the presence of superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), or nitroxyl (B88944) (HNO).[5] However, the presence of other oxidants, such as peroxynitrite (ONOO⁻), can potentiate the reaction of DAR-4M with low concentrations of NO donors, which can complicate quantitative analysis.[5]

Interference from Dehydroascorbic Acid (DHA)

A significant consideration for cellular imaging is the cross-reactivity of DAR-4M with dehydroascorbic acid (DHA), the oxidized form of vitamin C. DAR-4M reacts with DHA to form a fluorescent product with similar spectral properties to DAR-4M T.[6] Notably, the reaction with DHA is more pronounced for DAR-4M than for the fluorescein-based probe, DAF-2.[6] This interference is a critical factor to consider in experimental design and data interpretation, particularly in cell types with high ascorbate (B8700270) content.

Experimental Protocols

The following protocols provide a general framework for the use of DAR-4M AM for the detection of intracellular RNS in cultured cells. Optimization for specific cell types and experimental conditions is recommended.

Reagent Preparation

-

DAR-4M AM Stock Solution: Prepare a 1-5 mM stock solution of DAR-4M AM in anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light and moisture.

-

Imaging Buffer: A common choice is Hank's Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS), pH 7.4. Ensure the buffer is free of interfering substances like phenol (B47542) red. For some applications, a Krebs-Ringer solution may be more appropriate to maintain cellular physiology.

Cell Staining Procedure

-

Cell Culture: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture to the desired confluency.

-

Prepare Loading Solution: On the day of the experiment, dilute the DAR-4M AM stock solution to a final working concentration of 5-10 µM in the imaging buffer.

-

Cell Loading: Remove the cell culture medium and wash the cells once with the imaging buffer. Add the DAR-4M AM loading solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

-

Wash: After incubation, remove the loading solution and wash the cells twice with fresh imaging buffer to remove any extracellular probe.

-

Resting Period: Add fresh imaging buffer to the cells and allow them to rest for at least 15 minutes at room temperature or 37°C to ensure complete de-esterification of the AM ester.

Fluorescence Microscopy and Data Acquisition

-

Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for rhodamine-based dyes.

-

Excitation: ~560 nm

-

Emission: ~575 nm

-

-

Image Acquisition: Acquire baseline fluorescence images before stimulating the cells. After stimulation (e.g., with an agonist that induces NO production), acquire images at regular intervals to monitor the change in fluorescence intensity over time.

-

Controls: It is essential to include appropriate controls in your experiment:

-

Negative Control: Cells not loaded with DAR-4M AM to assess autofluorescence.

-

Positive Control: Cells treated with an NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) to confirm probe responsiveness.

-

Inhibitor Control: Pre-treatment of cells with an NOS inhibitor (e.g., L-NAME) to demonstrate that the observed fluorescence increase is dependent on NO synthesis.

-

Mandatory Visualizations

Signaling Pathway: Bradykinin-Induced NO Production

Caption: Bradykinin signaling pathway leading to eNOS activation and NO production.

Experimental Workflow: Intracellular RNS Detection

Caption: Workflow for intracellular RNS detection using DAR-4M AM.

Logical Relationship: DAR-4M Specificity

References

- 1. jascoinc.com [jascoinc.com]

- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

- 5. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]

DAR-4M as a Fluorescent Probe for Reactive Nitrogen Species: A Technical Guide

Introduction

Diaminorhodamine-4M (DAR-4M) is a photostable, red-fluorescent probe designed for the detection of Reactive Nitrogen Species (RNS), primarily nitric oxide (NO).[1] Developed as an improvement upon earlier fluorescein-based probes like DAF-2, DAR-4M offers several advantages for researchers, including a wider effective pH range and reduced interference from cellular autofluorescence due to its longer excitation and emission wavelengths.[2] This guide provides an in-depth overview of DAR-4M, its mechanism of action, experimental protocols, and applications for researchers, scientists, and drug development professionals. The probe exists in two primary forms: DAR-4M, which is cell-impermeable and suitable for detecting extracellular RNS, and its acetoxymethyl (AM) ester form, DAR-4M AM, which is cell-permeable for the detection of intracellular RNS.[2][3]

Mechanism of Action

The detection principle of DAR-4M relies on its chemical reaction with RNS. In its native state, DAR-4M is non-fluorescent.[2] In the presence of nitric oxide (NO), an auto-oxidation product of NO, such as dinitrogen trioxide (N₂O₃), reacts with the o-diamino group on the DAR-4M molecule.[4][5] This irreversible reaction forms a highly fluorescent triazole derivative, designated as DAR-4M T.[1][2]

It is critical to understand that while NO is the ultimate upstream molecule being detected, the direct reactant with the probe is an intermediate generated from the reaction of NO with oxygen and other oxidizing species.[2][4] Consequently, the fluorescence yield of DAR-4M can be potentiated by the presence of other oxidants, such as peroxynitrite, when reacting with low levels of NO donors.[4][6] However, DAR-4M does not react with superoxide, hydrogen peroxide, or peroxynitrite alone.[5][6] This characteristic makes DAR-4M a robust qualitative indicator for the generation of NO-derived RNS, rather than a probe specific solely to the NO radical.[4][5][6]

Quantitative Data and Probe Properties

DAR-4M and its AM ester are characterized by their photophysical properties, which are advantageous for biological imaging. The shift to red fluorescence minimizes background autofluorescence common in biological samples.[2]

| Property | DAR-4M | DAR-4M AM | Reference |

| Target | Extracellular RNS (NO) | Intracellular RNS (NO) | [2][3] |

| Form | Salt | Acetoxymethyl Ester | [1][3] |

| Cell Permeability | No | Yes | [2][3] |

| Absorption Max (λabs) | ~560 nm | N/A (hydrolyzed to DAR-4M) | [2][3] |

| Emission Max (λem) | ~575 nm | ~575 nm (as DAR-4M T) | [1][2][3] |

| Molar Extinction Coeff. (ε) | 76,000 M⁻¹cm⁻¹ | N/A | [2][3] |

| Fluorescence Quantum Yield (Φ) | 0.42 (for DAR-4M T) | 0.42 (for DAR-4M T) | [2][3] |

| Effective pH Range | 4 - 12 | 4 - 12 | [2][3] |

| Detection Limit | ~7 nM | ~10 nM | [7][8] |

| Molecular Weight | 430.50 g/mol | N/A | [2] |

Experimental Protocols

The following are generalized protocols for the use of DAR-4M and DAR-4M AM. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.[2][3]

A. Detection of Intracellular RNS using DAR-4M AM

This protocol is intended for live-cell imaging of RNS production within cells.

1. Reagent Preparation:

-

Prepare a stock solution of DAR-4M AM at 5 mM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]

-

Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.

2. Cell Preparation and Loading:

-

Culture cells to the desired confluence on a suitable imaging platform (e.g., glass-bottom dishes, coverslips).

-

Remove the culture medium and wash the cells once with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

-

Prepare a working solution of DAR-4M AM by diluting the 5 mM stock solution to a final concentration of 5-10 µM in the buffered saline.[3]

-

Incubate the cells with the DAR-4M AM working solution at 37°C for 15-60 minutes. The acetoxymethyl ester is cleaved by intracellular esterases, trapping the now cell-impermeable DAR-4M inside.[3]

3. RNS Detection and Imaging:

-

After incubation, wash the cells twice with the buffered saline to remove any excess extracellular probe.

-

Induce RNS production using the desired stimulus (e.g., treatment with a drug, cytokine, or NO donor).

-

Image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm).[2][3] Fluorescence intensity will increase in proportion to the amount of RNS generated.

B. Detection of Extracellular RNS using DAR-4M

This protocol is suitable for measuring RNS in cell culture supernatants or other aqueous solutions.

1. Reagent Preparation:

-

Prepare a 5 mM stock solution of DAR-4M in DMSO.[2]

-

Store the stock solution at -20°C, protected from light.

2. Sample Preparation and Measurement:

-

Prepare a working solution by diluting the DAR-4M stock solution to a final concentration of 5-10 µM in a neutral aqueous buffer.[2]

-

Add the DAR-4M working solution to the cell-free sample (e.g., culture supernatant).

-

Incubate at room temperature for at least 10 minutes, protected from light.

-

Measure the fluorescence intensity using a fluorometer or plate reader with excitation set to ~560 nm and emission to ~575 nm.[2]

Applications in Research and Drug Development

DAR-4M is a valuable tool for investigating the role of RNS in various physiological and pathological processes. Its application is particularly relevant in fields where NO is a key signaling molecule, such as immunology, neuroscience, and cardiovascular research.[7] In drug development, DAR-4M can be used to screen compounds that modulate nitric oxide synthase (NOS) activity or to assess the RNS-inducing effects of drug candidates, which can be indicative of either therapeutic action or off-target toxicity.[4]

Advantages and Limitations

Advantages:

-

Red-shifted Spectra: Excitation and emission in the red region of the spectrum reduce interference from the natural autofluorescence of biological samples, improving the signal-to-noise ratio.[7]

-

High Photostability: More resistant to photobleaching compared to fluorescein-based probes, allowing for longer imaging experiments.[4][7]

-

Broad pH Stability: The fluorescence of the triazole product is stable over a wide pH range (4-12), making it suitable for use in various cellular compartments and tissues, including acidic environments.[2][7]

-

High Sensitivity: Capable of detecting nanomolar concentrations of RNS.[7][8]

Limitations:

-

Not Specific to NO: The probe reacts with NO-derived species and its fluorescence can be enhanced by other oxidants.[4][6] This makes it a general RNS indicator, and results should be interpreted with caution if specific NO detection is required.

-

Not for Quantification: Because the fluorescence yield is affected by the local redox environment, DAR-4M is not suitable for making quantitative comparisons of RNS levels between different samples or conditions.[4][6] It is best used for qualitative assessment.[6]

-

Irreversible Reaction: The reaction with RNS is irreversible, preventing the detection of dynamic changes or decreases in RNS concentration.[2][3]

Conclusion

DAR-4M is a powerful and versatile fluorescent probe for the qualitative detection of RNS in biological systems. Its favorable photophysical properties, including red-shifted fluorescence and high photostability, make it a superior choice over older, green-fluorescent probes in many applications. While its lack of specificity for the nitric oxide radical and its unsuitability for quantitative measurements are important limitations to consider, DAR-4M and its cell-permeable counterpart, DAR-4M AM, remain indispensable tools for researchers and drug developers investigating the complex roles of RNS in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DAR-4M AM A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. [sigmaaldrich.com]

The Key Advantages of DAR-4M in Biological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diaminorhodamine-4M (DAR-4M), a fluorescent probe for the detection of nitric oxide (NO) in biological systems. We will delve into the core advantages of DAR-4M, its underlying mechanism, and detailed protocols for its application in biological research.

Introduction to DAR-4M: A Superior Probe for Nitric Oxide Detection

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Accurate and sensitive detection of NO in biological samples is therefore paramount for advancing our understanding of its roles in health and disease. DAR-4M has emerged as a powerful tool for NO detection, offering significant advantages over traditional fluorescent probes like Diaminofluorescein-2 (DAF-2) and Diaminofluorescein-FM (DAF-FM).

The acetoxymethyl ester form, DAR-4M AM, is a cell-permeable version that allows for the detection of intracellular NO.[1] Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeable DAR-4M and making it available to react with NO.[1]

Core Advantages of DAR-4M

The utility of DAR-4M in biological research stems from several key properties that overcome the limitations of earlier NO probes.

-

Broad pH Stability: DAR-4M functions effectively over a wide pH range of 4 to 12, a significant improvement over fluorescein-based probes like DAF-2 and DAF-FM, which are most effective in a narrow pH range of 6-7.[1][2] This makes DAR-4M a more reliable probe for studying NO in various cellular compartments and under diverse experimental conditions, including acidic environments.

-

Reduced Interference from Autofluorescence: Biological tissues and cells often exhibit autofluorescence in the green spectrum, which can interfere with the signal from green-emitting probes like DAF-2 and DAF-FM. DAR-4M fluoresces in the orange-red spectrum, minimizing the impact of autofluorescence and leading to a better signal-to-noise ratio.[2]

-

Enhanced Photostability: Rhodamine-based dyes like DAR-4M are known for their superior photostability compared to fluorescein-based dyes. This allows for longer imaging experiments with less signal degradation, which is crucial for time-lapse microscopy and quantitative studies.

-

High Sensitivity: DAR-4M exhibits high sensitivity for NO, with a detection limit as low as ~10 nM.[3] This enables the detection of subtle changes in NO concentration within biological systems.

-

Specificity for Reactive Nitrogen Species (RNS): While highly sensitive to NO, it is important to note that DAR-4M can also react with other reactive nitrogen species (RNS).[4][5][6] Its fluorescence yield is significantly enhanced in the presence of NO donors.[4][5] However, it does not react with superoxide, hydrogen peroxide, or nitroxyl, indicating a degree of specificity towards nitrogen-based reactive species.[4][5]

Quantitative Comparison of Fluorescent NO Probes

To facilitate the selection of the most appropriate probe for a given experiment, the following table summarizes the key quantitative parameters of DAR-4M in comparison to DAF-2 and DAF-FM.

| Feature | DAR-4M | DAF-2 | DAF-FM |

| Excitation Max (nm) | ~560 | ~495 | ~495 |

| Emission Max (nm) | ~575 | ~515 | ~515 |

| Effective pH Range | 4 - 12 | >7 | 6 - 7 |

| NO Detection Limit | ~10 nM | ~5 nM | Slightly more sensitive than DAF-2 |

| Cell Permeability | DAR-4M AM is cell-permeable | DAF-2 DA is cell-permeable | DAF-FM DA is cell-permeable |

| Photostability | High | Moderate | Moderate |

| Autofluorescence Overlap | Low | High | High |

Mechanism of Nitric Oxide Detection

The detection of NO by DAR-4M is an irreversible reaction that results in a significant increase in fluorescence.

Caption: Intracellular activation of DAR-4M AM for NO detection.

As illustrated, the non-fluorescent and cell-permeable DAR-4M AM passively diffuses across the cell membrane.[1] Inside the cell, esterases hydrolyze the acetoxymethyl (AM) ester group, converting it to the cell-impermeable DAR-4M.[1] In the presence of nitric oxide and oxygen, DAR-4M undergoes a reaction to form a highly fluorescent triazole derivative, DAR-4M T.[6] The resulting fluorescence intensity is directly proportional to the concentration of NO.

Experimental Protocols

This section provides detailed methodologies for the use of DAR-4M AM in cultured cells for the detection of intracellular nitric oxide.

Materials

-

DAR-4M AM (stock solution typically 1-5 mM in DMSO)

-

Cultured cells (e.g., endothelial cells, neurons, macrophages)

-

Cell culture medium appropriate for the cell line

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Dimethyl sulfoxide (B87167) (DMSO)

-

NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase agonist (e.g., bradykinin) for positive controls

-

NO synthase inhibitor (e.g., L-NAME) for negative controls

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~560 nm, emission ~575 nm) or a fluorescence plate reader

Experimental Workflow for Intracellular NO Detection

Caption: Step-by-step workflow for intracellular NO detection.

Detailed Protocol for Cultured Endothelial Cells

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

-

Cell Preparation:

-

Plate endothelial cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy.

-

Culture cells to 70-80% confluency.

-

On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed HBSS.

-

-

DAR-4M AM Loading:

-

Prepare a fresh working solution of DAR-4M AM at a final concentration of 5-10 µM in HBSS. The optimal concentration should be determined empirically for each cell type.[1]

-

Add the DAR-4M AM loading solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time can vary between cell types.

-

After incubation, wash the cells twice with pre-warmed HBSS to remove any excess, unhydrolyzed probe.

-

-

Experimental Treatment:

-

Add fresh, pre-warmed HBSS or cell culture medium to the cells.

-

For positive controls, add an NO donor (e.g., 100 µM SNAP) or a stimulant of endogenous NO production (e.g., 1 µM bradykinin).

-

For negative controls, pre-incubate cells with an NO synthase inhibitor (e.g., 1 mM L-NAME) for 30-60 minutes before adding the stimulant.

-

-

Fluorescence Microscopy and Data Analysis:

-

Immediately after adding the treatment, begin imaging the cells using a fluorescence microscope equipped with a filter set appropriate for DAR-4M (Excitation: ~560 nm, Emission: ~575 nm).

-

Acquire images at different time points to monitor the change in fluorescence intensity.

-

For quantitative analysis, measure the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).[7][8]

-

Subtract the background fluorescence from the measurements.

-

Normalize the fluorescence intensity of treated cells to that of control cells.

-

Signaling Pathway Visualization: Bradykinin-Induced NO Production

DAR-4M is an excellent tool for visualizing NO production in response to various stimuli. One well-characterized pathway is the bradykinin-induced activation of endothelial nitric oxide synthase (eNOS).

References

- 1. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 2. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cell Permeability of DAR-4M and DAR-4M AM

This guide provides a comprehensive overview of the cell permeability characteristics of the nitric oxide (NO) fluorescent probes, DAR-4M and its acetoxymethyl (AM) ester derivative, DAR-4M AM. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental mechanisms governing their cellular uptake, presents available quantitative data, and offers detailed experimental protocols for their application.

Introduction: The Chemistry of Cellular Access

The ability of a fluorescent probe to cross the cell membrane is paramount for the accurate detection of intracellular analytes. DAR-4M and DAR-4M AM are designed with distinct permeability profiles to target different cellular compartments.

-

DAR-4M (Diaminorhodamine-4M): This molecule contains a free carboxyl group, rendering it polar and generally cell-impermeable.[1][2] Its application is primarily for the detection of extracellular nitric oxide.[1]

-

DAR-4M AM (Diaminorhodamine-4M Acetoxymethyl Ester): To facilitate intracellular NO detection, DAR-4M is modified with an acetoxymethyl (AM) ester group. This modification masks the polar carboxyl group, increasing the lipophilicity of the molecule and enabling it to passively diffuse across the plasma membrane.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, regenerating the cell-impermeable DAR-4M, which is then trapped within the cytosol.[3][4]

Quantitative Data Summary

While precise permeability coefficients for DAR-4M and DAR-4M AM are not extensively documented in publicly available literature, the following table summarizes the key quantitative and qualitative characteristics gathered from various sources.

| Property | DAR-4M | DAR-4M AM | Source(s) |

| Cell Permeability | Cell-impermeable | Cell-permeable | [1][2][3][4] |

| Primary Application | Extracellular NO detection | Intracellular NO detection | [1][3] |

| Recommended Working Concentration | 5 - 10 µM | 5 - 10 µM | [2][4] |

| Estimated Intracellular Concentration | Not applicable | Can reach the millimolar (mM) range with a 10 µM loading concentration | [5] |

| Cytotoxicity | No clear cytotoxicity observed at ~10 µM | No clear cytotoxicity observed at ~10 µM | [2][4] |

Signaling Pathway and Mechanism of Action

The detection of intracellular nitric oxide by DAR-4M AM involves a multi-step process that begins with its passive entry into the cell and culminates in a fluorescent signal upon reaction with NO-derived species.

Caption: Mechanism of DAR-4M AM for Intracellular NO Detection.

Experimental Protocols

The following are detailed methodologies for key experiments related to the cell permeability of DAR-4M AM.

Protocol for Assessing Cell Permeability of DAR-4M AM via Fluorescence Microscopy

This protocol provides a general framework for visualizing the uptake of DAR-4M AM into live cells.

Materials:

-

DAR-4M AM (stock solution in anhydrous DMSO)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets for rhodamine-based dyes (e.g., TRITC or Texas Red)

Procedure:

-

Cell Preparation: Culture cells to a desired confluency (typically 70-80%) on an appropriate imaging vessel.

-

Preparation of Loading Solution:

-

Prepare a fresh working solution of DAR-4M AM in HBSS or phenol (B47542) red-free medium. The recommended final concentration is between 5-10 µM.

-

To aid in solubilization and prevent aggregation, an equal volume of a 20% Pluronic F-127 solution can be added to the DAR-4M AM stock before dilution.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed HBSS or PBS.

-

Add the DAR-4M AM loading solution to the cells.

-

Incubate at 37°C for 30-60 minutes. The optimal loading time may vary depending on the cell type.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with pre-warmed HBSS or PBS to remove any extracellular probe.

-

-

Imaging:

-

Add fresh, pre-warmed HBSS or phenol red-free medium to the cells.

-

Image the cells using a fluorescence microscope. For DAR-4M, the excitation maximum is approximately 560 nm, and the emission maximum is around 575 nm.[3]

-

Acquire images at different time points to observe the intracellular fluorescence and its distribution. A control group of cells incubated with the vehicle (DMSO) alone should be included.

-

Experimental Workflow for Permeability Assessment

The following diagram outlines a typical workflow for determining the cell permeability of a fluorescent probe like DAR-4M AM.

Caption: Workflow for DAR-4M AM Cell Permeability Assessment.

Considerations for In Vivo Applications

It is important to note that the effectiveness of AM ester-based probes for in vivo studies can be limited. Extracellular esterases present in plasma and interstitial fluid can cleave the AM group before the probe has a chance to enter the target cells.[6] This can lead to a significant reduction in intracellular probe loading and an increase in background fluorescence. Researchers planning in vivo experiments should consider this limitation and may need to explore alternative probe delivery strategies.

Conclusion

DAR-4M AM serves as an effective tool for the detection of intracellular nitric oxide due to its enhanced cell permeability conferred by the acetoxymethyl ester group. In contrast, the parent compound, DAR-4M, remains in the extracellular space. While precise quantitative permeability data is sparse, the significant accumulation of the probe inside cells upon loading has been reported. The provided protocols offer a robust starting point for researchers to characterize the permeability and application of DAR-4M AM in their specific cellular models. Careful consideration of experimental conditions, including probe concentration, loading time, and the potential for extracellular hydrolysis, is crucial for obtaining accurate and reproducible results.

References

- 1. Intracellular fluorescent probe concentrations by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. Intracellular fluorescent probe concentrations by confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 5. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DAR-4M: Applications in Cellular Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diaminorhodamine-4M (DAR-4M) and its applications in cell biology for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This document details the core principles of DAR-4M, experimental protocols for its use in fluorescence microscopy and flow cytometry, and its role in studying NO signaling pathways.

Introduction to DAR-4M

DAR-4M is a highly sensitive fluorescent probe for the detection of nitric oxide. In its native state, DAR-4M is essentially non-fluorescent. However, in the presence of NO, it undergoes a reaction to form a triazole derivative, DAR-4M T, which is intensely fluorescent.[1][2] This property makes it an invaluable tool for researchers studying the diverse roles of NO in cellular signaling, physiology, and pathology.

A key advantage of DAR-4M is its utility in a wider pH range (4-12) compared to other NO probes like DAF-2, making it suitable for studies in more acidic environments.[1][2] Its longer excitation and emission wavelengths also help to minimize interference from cellular autofluorescence.[2] For intracellular applications, the cell-permeable acetoxymethyl ester form, DAR-4M AM, is used. Once inside the cell, intracellular esterases cleave the AM group, trapping the active DAR-4M probe.[3]

It is crucial to note that while DAR-4M is an excellent indicator of NO production, it is not strictly specific to nitric oxide. It primarily reacts with dinitrogen trioxide (N₂O₃), which is formed from the auto-oxidation of NO in the presence of oxygen.[4] Therefore, DAR-4M is more accurately described as a probe for reactive nitrogen species (RNS) derived from NO.[4][5]

Quantitative Data

The following tables summarize the key quantitative properties of DAR-4M and its AM ester.

Table 1: Spectroscopic Properties of DAR-4M

| Property | Value | Reference |

| Excitation Maximum (λex) | ~560 nm | [1] |

| Emission Maximum (λem) | ~575 nm | [1] |

| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.42 |

Table 2: Experimental Parameters for DAR-4M AM

| Parameter | Recommended Value | Reference |

| Stock Solution Concentration | 5 mM in DMSO | [1][3] |

| Working Concentration | 5 - 10 µM | [3] |

| Incubation Time | 20 - 60 minutes at 37°C | [3][6] |

| Detection Limit | ~10 nM | [6][7] |

Experimental Protocols

Preparation of DAR-4M AM Stock and Working Solutions

A critical first step for successful experiments is the correct preparation of the probe solutions.

References

- 1. cusabio.com [cusabio.com]

- 2. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 3. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 4. researchgate.net [researchgate.net]

- 5. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anygenes.com [anygenes.com]

DAR-4M for Extracellular Nitric Oxide Measurement: An In-depth Technical Guide

This guide provides a comprehensive overview of Diaminorhodamine-4M (DAR-4M), a fluorescent probe for the detection of nitric oxide (NO). Tailored for researchers, scientists, and drug development professionals, this document details the probe's mechanism of action, key quantitative properties, experimental protocols for extracellular NO measurement, and important considerations for its use.

Introduction to DAR-4M

Diaminorhodamine-4M (DAR-4M) is a fluorescent sensor designed for the detection of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes.[1][2] As a member of the diaminorhodamine family of probes, DAR-4M offers several advantages over earlier NO sensors, including a broader effective pH range and reduced interference from cellular autofluorescence due to its longer excitation and emission wavelengths.[3][4] This makes it a valuable tool for quantifying extracellular NO in various biological samples. However, it is crucial to understand that DAR-4M is not entirely specific to nitric oxide and can react with other reactive nitrogen species (RNS), a factor that must be considered in experimental design and data interpretation.[2]

Mechanism of Action

The detection of nitric oxide by DAR-4M is an indirect process that relies on the auto-oxidation of NO in the presence of oxygen.[3][4] The core mechanism involves the following steps:

-

Nitric Oxide Auto-oxidation: In an aerobic environment, nitric oxide (•NO) reacts with molecular oxygen (O₂) to form nitrogen dioxide (•NO₂).

-

Formation of Dinitrogen Trioxide: Nitrogen dioxide then reacts with another molecule of nitric oxide to form dinitrogen trioxide (N₂O₃).[2]

-

Reaction with DAR-4M: The non-fluorescent DAR-4M molecule reacts with dinitrogen trioxide.

-

Formation of Fluorescent Triazole: This reaction results in the formation of a highly fluorescent triazole derivative, DAR-4M T.[3]

The fluorescence intensity of DAR-4M T is directly proportional to the amount of nitric oxide that has been converted to N₂O₃, allowing for the quantification of NO production.

Quantitative Properties of DAR-4M

A thorough understanding of the quantitative properties of DAR-4M is essential for accurate and reproducible measurements of nitric oxide. The following tables summarize the key characteristics of DAR-4M and its fluorescent product, DAR-4M T.

Table 1: Physicochemical and Spectroscopic Properties of DAR-4M

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₆N₄O₃ | [5] |

| Molecular Weight | 430.5 g/mol | [5] |

| Form | Solid | [5] |

| Solubility | Soluble in DMSO | [5] |

| Excitation Maximum (λex) of DAR-4M T | ~560 nm | [3] |

| Emission Maximum (λem) of DAR-4M T | ~575 nm | [3] |

| Molar Extinction Coefficient (ε) of DAR-4M T | 76,000 M⁻¹cm⁻¹ | [4] |